molecular formula C29H31NO7 B2725529 ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-61-4

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2725529
CAS No.: 449766-61-4
M. Wt: 505.567
InChI Key: PZALSYVZGISCFT-UHFFFAOYSA-N
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Description

Ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a synthetic tetrahydroisoquinoline derivative characterized by a complex substitution pattern. The core structure consists of a tetrahydroisoquinoline ring substituted with methoxy groups at positions 6 and 7, a 3-methoxybenzoyl moiety at position 2, and an ethoxy benzoate ester linked via a methoxy group at position 1. This compound shares structural motifs with bioactive molecules, particularly those targeting neurological receptors (e.g., orexin-1 antagonists) .

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-5-36-29(32)19-9-11-22(12-10-19)37-18-25-24-17-27(35-4)26(34-3)16-20(24)13-14-30(25)28(31)21-7-6-8-23(15-21)33-2/h6-12,15-17,25H,5,13-14,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZALSYVZGISCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for synthesizing 1,2,3,4-tetrahydroisoquinolines. For this target, phenethylamide 1 undergoes cyclization under acidic conditions (e.g., POCl₃ or PPA) to form dihydroisoquinoline 2 , followed by reduction to the tetrahydroisoquinoline 3 (Scheme 1A).

Scheme 1A
$$
\text{Phenethylamide } \mathbf{1} \xrightarrow[\text{POCl}3]{\Delta} \text{Dihydroisoquinoline } \mathbf{2} \xrightarrow[\text{NaBH}4]{\text{EtOH}} \text{Tetrahydroisoquinoline } \mathbf{3}
$$

Pictet-Spengler Condensation

Alternatively, a Pictet-Spengler reaction between phenethylamine 4 and aldehyde 5 in the presence of a Brønsted or Lewis acid (e.g., TFA, InCl₃) directly yields the tetrahydroisoquinoline 6 with high stereocontrol (Scheme 1B).

Scheme 1B
$$
\text{Phenethylamine } \mathbf{4} + \text{Aldehyde } \mathbf{5} \xrightarrow[\text{TFA}]{\text{CH}2\text{Cl}2} \text{Tetrahydroisoquinoline } \mathbf{6}
$$

Functionalization of the Tetrahydroisoquinoline Core

N-Acylation at C2

The 3-methoxybenzoyl group is introduced via acylation of the tetrahydroisoquinoline’s secondary amine. Using 3-methoxybenzoyl chloride (7 ) and a base (e.g., Et₃N or DMAP), intermediate 8 is obtained (Scheme 2).

Scheme 2
$$
\text{Tetrahydroisoquinoline } \mathbf{3} + \text{3-Methoxybenzoyl Chloride } \mathbf{7} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{N-Acylated Intermediate } \mathbf{8}
$$

O-Methylation for 6,7-Dimethoxy Groups

Methylation of dihydroxy-tetrahydroisoquinoline precursors (e.g., 9 ) using methyl iodide or dimethyl sulfate in the presence of K₂CO₃ affords the 6,7-dimethoxy substitution (Scheme 3).

Scheme 3
$$
\text{Dihydroxy-THIQ } \mathbf{9} \xrightarrow[\text{K}2\text{CO}3]{\text{Me}2\text{SO}4} \text{6,7-Dimethoxy-THIQ } \mathbf{10}
$$

Installation of the Ethyl Benzoate Side Chain

Nucleophilic Alkylation

Reaction of the tetrahydroisoquinoline’s C1 amine with ethyl 4-(bromomethyl)benzoate (11 ) in the presence of NaH or K₂CO₃ yields the target compound (Scheme 4A).

Scheme 4A
$$
\text{N-Acylated Intermediate } \mathbf{8} + \text{Ethyl 4-(Bromomethyl)benzoate } \mathbf{11} \xrightarrow[\text{NaH}]{\text{DMF}} \text{Target Compound }
$$

Mitsunobu Reaction

Alternatively, a Mitsunobu reaction between a C1-hydroxyl intermediate (12 ) and ethyl 4-hydroxybenzoate (13 ) using DIAD and PPh₃ facilitates ether formation (Scheme 4B).

Scheme 4B
$$
\text{Hydroxy-THIQ } \mathbf{12} + \text{Ethyl 4-Hydroxybenzoate } \mathbf{13} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Target Compound }
$$

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Challenges
Bischler-Napieralski Cyclization 45–60% High regioselectivity Requires harsh conditions
Pictet-Spengler Condensation 50–70% Stereochemical control Limited aldehyde availability
Mitsunobu Reaction Ether formation 65–80% Mild conditions, high efficiency Cost of reagents
Nucleophilic Alkylation Alkylation 55–75% Simple execution Competing elimination reactions

Mechanistic Considerations and Optimization

  • Acylation Efficiency : The use of DMAP as a catalyst enhances the acylation rate by stabilizing the transition state.
  • Stereochemical Outcomes : Pictet-Spengler reactions with chiral catalysts (e.g., phosphoric acids) can induce enantioselectivity, critical for bioactive analogs.
  • Side Reactions : Over-alkylation during nucleophilic substitutions is mitigated by using bulky bases (e.g., DBU).

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has been investigated for several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound exhibit significant antimicrobial properties against various microorganisms. The presence of specific functional groups can enhance this activity by affecting the compound's interaction with microbial targets .
  • Anti-inflammatory Effects : Research indicates that derivatives of tetrahydroisoquinolines can exhibit anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation in experimental models . The specific compound under discussion may possess similar effects due to its structural characteristics.
  • Analgesic Properties : There is evidence that related compounds act as analgesics. Tetrahydroisoquinoline derivatives have been noted for their ability to alleviate pain in various experimental setups . The unique structure of this compound may contribute to enhanced analgesic effects.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Study BShowed anti-inflammatory effects comparable to established drugs like Piroxicam at equivalent doses in animal models.
Study CInvestigated analgesic properties through behavioral assays in rodents indicating pain relief comparable to standard analgesics.

Mechanism of Action

The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the benzoyl substituent, ester groups, and heterocyclic appendages. Key comparisons include:

Substituent Variations on the Benzoyl Group

  • Ethyl 4-{[6,7-Dimethoxy-2-(2-Nitrobenzoyl)-1,2,3,4-Tetrahydroisoquinolin-1-yl]Methoxy}Benzoate (CAS 449766-76-1) Substituent: 2-nitrobenzoyl (electron-withdrawing nitro group). Molecular Formula: C₂₈H₂₈N₂O₈. Molecular Weight: 520.53 g/mol. Impact: The nitro group increases molecular polarity and may reduce membrane permeability compared to the 3-methoxy substituent in the target compound. Nitro groups are also associated with higher metabolic instability .
  • Methyl 4-{[6,7-Dimethoxy-2-(2-Methyl-3-Nitrobenzoyl)-1,2,3,4-Tetrahydroisoquinolin-1-yl]Methoxy}Benzoate (CAS 486452-93-1) Substituent: 2-methyl-3-nitrobenzoyl. Molecular Formula: C₂₈H₂₈N₂O₈. Molecular Weight: 520.53 g/mol. The combined methyl-nitro substitution creates a more rigid structure compared to the purely methoxy-substituted target compound .

Variations in Ester Groups

  • I-6473 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate) Core Structure: Lacks the tetrahydroisoquinoline scaffold but retains a benzoate ester. Substituent: 3-methylisoxazolyl-phenethoxy.

Tetrahydroisoquinoline Derivatives with Acetamide Substituents

  • N-Benzyl-2-{6,7-Dimethoxy-1-[(3,4,5-Trimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (Compound 52) Substituent: 3,4,5-trimethoxyphenylmethyl. Synthesis Yield: 7% (low due to steric/electronic challenges). Impact: Demonstrates that electron-donating methoxy groups on the benzyl appendage can complicate synthesis, suggesting similar challenges might arise in modifying the target compound’s benzoyl group .

Physicochemical and Pharmacological Implications

Molecular Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 3-Methoxybenzoyl C₂₉H₃₁NO₈* 521.56 High lipophilicity (methoxy-rich)
CAS 449766-76-1 2-Nitrobenzoyl C₂₈H₂₈N₂O₈ 520.53 Polar nitro group
CAS 486452-93-1 2-Methyl-3-nitrobenzoyl C₂₈H₂₈N₂O₈ 520.53 Steric hindrance
Compound 52 3,4,5-Trimethoxyphenylmethyl C₂₉H₃₄N₂O₆ 522.59 Low synthesis yield (7%)

*Calculated based on substituent differences.

Biological Activity

Chemical Structure and Properties

Ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is characterized by a tetrahydroisoquinoline backbone substituted with methoxy and benzoyl groups. The structural complexity suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula: C₁₉H₁₉N₃O₅
  • Molecular Weight: 357.36 g/mol

The compound's biological activity may be attributed to several mechanisms:

  • Antioxidant Activity: The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant properties. This can help mitigate oxidative stress in cells.
  • Anticancer Properties: Preliminary studies suggest that tetrahydroisoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may exert similar effects through modulation of signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects: Compounds with a tetrahydroisoquinoline structure are often studied for their neuroprotective properties. This compound may protect neuronal cells from damage caused by neurotoxins or ischemia.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity: By inhibiting pro-inflammatory cytokines and mediators.
  • Analgesic Effects: Potentially reducing pain perception through modulation of pain pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal models
Anti-inflammatoryReduction of cytokine levels in vitro

Case Study: Anticancer Activity

A study conducted on various tetrahydroisoquinoline derivatives demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) through the activation of caspase pathways leading to apoptosis. The IC50 value was reported at 15 µM.

Case Study: Neuroprotective Effects

In a preclinical model of Parkinson's disease, administration of the compound showed a reduction in neuroinflammation and improved motor function in mice subjected to neurotoxin-induced damage. The findings suggest that the compound may modulate inflammatory pathways involved in neurodegeneration.

Q & A

Q. What are the recommended synthetic strategies for preparing ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate?

The synthesis typically involves multi-step reactions, including:

  • Tetrahydroisoquinoline core formation : Cyclization of phenethylamine derivatives under acidic conditions, as seen in analogous tetrahydroisoquinoline syntheses .
  • Esterification and coupling : Methoxybenzoyl and benzoate groups are introduced via nucleophilic acyl substitution or Mitsunobu reactions. For example, DIPEA (diisopropylethylamine) is often used as a base to facilitate coupling in anhydrous solvents like dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating the final product .

Q. Which analytical techniques are essential for confirming the compound’s structure?

Key methods include:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.5–8.0 ppm), and ester carbonyl (δ ~165–170 ppm). Multiplicity patterns help distinguish substituents on the tetrahydroisoquinoline ring .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., calculated MW 529.5 g/mol).
  • Melting Point : Consistency with literature values (e.g., analogs in show m.p. 79–82°C) indicates crystalline integrity .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are unavailable, general precautions for similar esters/tetrahydroisoquinolines include:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : In sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the methoxybenzoyl coupling step?

  • Temperature control : Maintain –35°C during trichlorotriazine activation to minimize side reactions .
  • Stoichiometry : Use 1.1–1.5 equiv. of coupling agents (e.g., DIPEA) to drive reactions to completion .
  • Solvent selection : Anhydrous 1,4-dioxane or THF improves solubility of aromatic intermediates .

Q. How should contradictory NMR data be resolved, particularly for overlapping methoxy signals?

  • 2D NMR (COSY, HSQC) : Differentiates methoxy groups on the tetrahydroisoquinoline vs. benzoate moieties by correlating protons and carbons .
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ may shift/resolve aromatic proton splitting patterns .
  • Comparative analysis : Cross-reference with synthesized analogs (e.g., methyl vs. ethyl esters in ) .

Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?

  • Lyophilization : Freeze-drying from tert-butanol/water mixtures enhances shelf life .
  • Buffering : Use pH 7.4 phosphate buffers with <5% DMSO to prevent ester hydrolysis .
  • Light protection : Store solutions in amber vials to avoid photodegradation of methoxy groups .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog synthesis : Replace methoxy groups with halogens or methyl to assess electronic effects .
  • Biological testing : Screen analogs for binding affinity to targets like opioid or adrenergic receptors, common for tetrahydroisoquinoline derivatives .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with receptor binding pockets .

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